N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide
Description
Chemical Structure and Key Properties N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide (CAS: 1401665-97-1 and 1401667-73-9) is a piperidine-based compound with a molecular formula of C₁₅H₂₉N₃O₂ and a molecular weight of 283.42 g/mol . Its structure features:
- A piperidin-3-yl core with an (S)-configured 2-amino-3-methyl-butyryl group at position 1.
- An N-isopropyl-acetamide substituent on the piperidine nitrogen.
Piperidine derivatives are widely explored in drug development due to their conformational flexibility and ability to mimic natural substrates .
Properties
IUPAC Name |
N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-10(2)14(16)15(20)17-8-6-7-13(9-17)18(11(3)4)12(5)19/h10-11,13-14H,6-9,16H2,1-5H3/t13?,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOZRIFCHFODJR-KZUDCZAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)N(C(C)C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC(C1)N(C(C)C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide, a synthetic organic compound within the piperidine derivative class, has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Acetamide group : Contributes to its solubility and interaction with biological targets.
- Chiral center : The (S)-2-amino-3-methyl-butyryl moiety introduces stereochemistry that can influence biological activity.
The molecular formula is with a molecular weight of approximately 255.36 g/mol. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]acetamide |
| CAS Number | 1354026-01-9 |
| Molecular Formula | C13H25N3O2 |
| Molecular Weight | 255.36 g/mol |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : Cyclization of suitable precursors under acidic or basic conditions.
- Coupling Reaction : The piperidine is coupled with (S)-2-amino-3-methyl-butyric acid using coupling reagents like carbodiimides.
- Acetylation : The final step involves acetylating the amine group to yield the acetamide.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. The interactions can modulate their activity, leading to various physiological effects. Some proposed mechanisms include:
- Receptor Binding : Potential agonistic or antagonistic effects on neurotransmitter receptors.
- Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways, which could affect drug metabolism or neurotransmitter levels.
Pharmacological Studies
Research has indicated that compounds similar to this compound exhibit various pharmacological effects:
- Analgesic Activity : Some studies suggest opioid-like effects, contributing to pain relief.
- Cognitive Effects : Potential modulation of cognitive functions through interactions with cholinergic systems.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Study on Cholinergic Effects : Research into related piperidine derivatives has shown significant interactions with acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
- Anticancer Activity : A study reported that structurally related compounds demonstrated cytotoxicity against various cancer cell lines, indicating a possible therapeutic role in oncology .
- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties in models of oxidative stress, pointing towards potential applications in neuroprotection .
Data Summary Table
The following table summarizes key findings from various studies related to the biological activity of this compound and its analogs:
Scientific Research Applications
Neurological Research
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide has been studied for its potential role in neurological disorders. Its structure suggests it may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. Research indicates that compounds with similar structures can exhibit neuroprotective effects and may be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease.
Pain Management
The compound's piperidine structure is reminiscent of analgesic agents. Preliminary studies suggest that it may possess analgesic properties, potentially offering a new avenue for pain management therapies. The mechanism of action could involve modulation of pain pathways in the central nervous system.
Antidepressant Activity
Research into compounds structurally related to this compound has indicated potential antidepressant effects. The interaction with serotonin and norepinephrine receptors may contribute to mood regulation, making it a candidate for further exploration in the treatment of depression.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored various derivatives of piperidine compounds, including this compound. The results demonstrated significant neuroprotective effects in vitro, indicating that this compound could mitigate oxidative stress in neuronal cells.
Case Study 2: Analgesic Properties
In a preclinical trial reported in Pain Research and Management, researchers evaluated the analgesic efficacy of several piperidine derivatives. This compound showed promising results in reducing pain responses in animal models, suggesting its potential as a new analgesic agent.
Comparison with Similar Compounds
Key Observations:
Substituent Impact: Cyclopropyl vs. Isopropyl: Cyclopropyl groups (e.g., in CAS 1354008-38-0 ) enhance metabolic stability due to their rigid structure but may reduce solubility compared to isopropyl . Ethyl vs.
Positional Isomerism :
- Moving the substituent from piperidin-3-yl to piperidin-4-ylmethyl (as in CAS 1354008-38-0 ) alters spatial orientation, affecting target engagement and pharmacokinetics.
Ring Size :
- Pyrrolidine analogs (5-membered ring) exhibit faster metabolic clearance than piperidine derivatives but may offer improved bioavailability in specific tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
